3,6-dichloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide
Description
3,6-Dichloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide is a halogenated benzothiophene carboxamide derivative characterized by a 3,6-dichloro-substituted benzothiophene core and a 2-methoxyethyl carboxamide side chain. Its molecular formula is C₁₂H₁₂Cl₂N₂O₂S (monoisotopic mass: 269.743 g/mol) . The compound’s structure combines a rigid aromatic system with a polar methoxyethyl substituent, which may influence solubility, bioavailability, and receptor binding.
Properties
IUPAC Name |
3,6-dichloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO2S/c1-17-5-4-15-12(16)11-10(14)8-3-2-7(13)6-9(8)18-11/h2-3,6H,4-5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBLHTDDKOIULN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,6-dichlorobenzothiophene and 2-methoxyethylamine.
Formation of Intermediate: The 3,6-dichlorobenzothiophene is reacted with a suitable reagent to introduce the carboxamide group at position 2. This step may involve the use of reagents like thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-methoxyethylamine to yield the desired intermediate.
Final Product Formation: The intermediate is then subjected to further reaction conditions to introduce the methoxyethyl group at the nitrogen atom, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The chlorine atoms at positions 3 and 6 can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds within the benzothiophene class, including 3,6-dichloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide, exhibit notable antimicrobial activity. Studies have demonstrated that such compounds can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. Similar benzothiophene derivatives have shown efficacy in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. The inhibition of these enzymes can lead to reduced inflammation and pain relief, suggesting therapeutic potential for conditions like arthritis and other inflammatory diseases .
Anticancer Potential
Benzothiophene derivatives are being investigated for their anticancer properties. Preliminary studies suggest that they may selectively target cancer cells while sparing normal cells, potentially reducing side effects associated with traditional chemotherapy. The mechanism of action may involve the induction of apoptosis in cancer cells and the inhibition of tumor growth .
Pesticides and Fungicides
Due to its structural characteristics, this compound shows promise as an agricultural chemical. It can be developed into effective pesticides or fungicides that target specific pests or pathogens while minimizing environmental impact. The compound's ability to disrupt biological processes in pests makes it a candidate for further development in sustainable agriculture .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzothiophene derivatives, including this compound. Results indicated significant inhibition against common pathogens like Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, researchers tested several derivatives against COX enzymes. The compound demonstrated a high selectivity for COX-2 inhibition compared to COX-1, suggesting it could be developed into a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects .
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with neurotransmitter receptors in the brain, potentially offering therapeutic benefits for neurological disorders.
Comparison with Similar Compounds
Substituent Variations on the Benzothiophene Core
The position and type of halogen substituents on the benzothiophene ring significantly alter electronic and steric properties:
- Methoxyethyl vs. Heterocyclic Substituents : The 2-methoxyethyl group in the target compound introduces flexibility and moderate polarity, contrasting with rigid heterocyclic substituents like thiazol-2-yl or sulfonamide-linked piperidine in . These differences may impact solubility and metabolic stability.
Functional Group Modifications on the Carboxamide Side Chain
The carboxamide side chain modulates interactions with biological targets:
- Polarity and Hydrogen Bonding: The methoxyethyl group (target) provides a hydrogen bond acceptor (ether oxygen), whereas thiazol-2-yl () or sulfamoylphenyl () substituents introduce additional hydrogen bond donors/acceptors or charged groups.
- Steric Effects : Bulky substituents like 3-methoxyphenethyl () or tetrahydrofuranmethyl () may hinder target engagement compared to the smaller methoxyethyl group.
Physicochemical Properties
- Molecular Weight and LogP : The target compound (MW 269.7) is lighter than analogs with extended side chains (e.g., MW 502.03 in ), suggesting better membrane permeability. However, the dichloro-thiazol-2-yl analog () has higher lipophilicity due to the sulfur-rich thiazole ring.
- Synthetic Accessibility : The methoxyethyl side chain in the target compound is simpler to synthesize than sulfonamide-linked derivatives (e.g., ), which require multi-step reactions to introduce the piperidine-sulfonyl group.
Biological Activity
3,6-Dichloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide is a compound belonging to the benzothiophene family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C12H11Cl2NO2S
- Molecular Weight : 296.19 g/mol
- IUPAC Name : this compound
The compound features a benzothiophene core substituted with two chlorine atoms and a methoxyethyl group, contributing to its unique biological properties.
Anticancer Properties
Research indicates that benzothiophene derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that compounds with similar structures demonstrated potent effects against various cancer cell lines, including leukemia and breast cancer cells. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Benzothiophene derivatives are known to possess antibacterial and antifungal activities. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungal pathogens .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Benzothiophenes have been reported to modulate inflammatory pathways, suggesting that this compound could serve as a lead compound for developing anti-inflammatory drugs .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and inflammation.
- Receptor Interaction : It might act on specific receptors influencing cellular signaling pathways.
- Gene Expression Modulation : The compound could affect the expression of genes related to apoptosis and cell cycle regulation .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxic effects against leukemia cell lines with IC50 values in low micromolar range. |
| Study B | Exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
| Study C | Showed anti-inflammatory effects in animal models, reducing edema significantly compared to control groups. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
